N-[4-(Hexyloxy)benzyl]-1-ethanamine
Overview
Description
N-[4-(Hexyloxy)benzyl]-1-ethanamine is an organic compound with the molecular formula C15H25NO It is characterized by the presence of a hexyloxy group attached to a benzyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)benzyl]-1-ethanamine typically involves the reaction of 4-(hexyloxy)benzyl chloride with ethanamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hexyloxy)benzyl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine moiety can participate in substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Zinc or tin in dilute mineral acid can be used for the reduction of nitro groups to amines.
Substitution: N-bromosuccinimide (NBS) is often used for benzylic bromination reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amines and halides.
Scientific Research Applications
N-[4-(Hexyloxy)benzyl]-1-ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hexyloxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Hexyloxy)benzyl]-1-hexadecanamine
- N-[4-(Hexyloxy)benzyl]-1-propanamine
Uniqueness
N-[4-(Hexyloxy)benzyl]-1-ethanamine is unique due to its specific combination of a hexyloxy group and an ethanamine moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-5-6-7-12-17-15-10-8-14(9-11-15)13-16-4-2/h8-11,16H,3-7,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILQGOMYWXKYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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